molecular formula C21H20N2O2 B13484167 Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate

Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate

Cat. No.: B13484167
M. Wt: 332.4 g/mol
InChI Key: ULUAXXYTIQDTTQ-UHFFFAOYSA-N
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Description

Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a benzyl group, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate typically involves the reaction of benzyl cyanide with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution of benzyl halides with alkali metal cyanides . Another approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C21H20N2O2/c22-15-20(18-9-5-2-6-10-18)19-11-13-23(14-12-19)21(24)25-16-17-7-3-1-4-8-17/h1-10H,11-14,16H2

InChI Key

ULUAXXYTIQDTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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